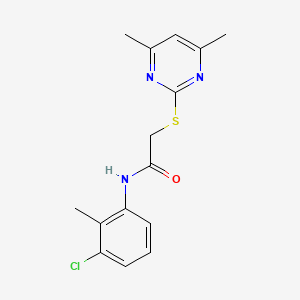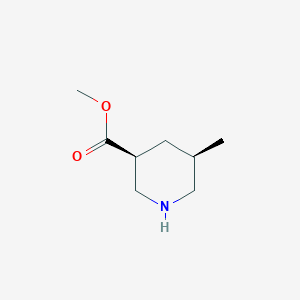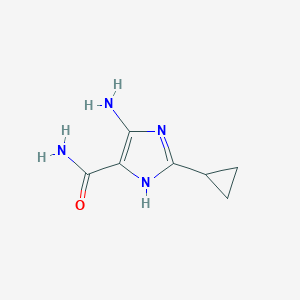![molecular formula C12H12F4N2O2 B11770116 ethyl 2-(3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate](/img/structure/B11770116.png)
ethyl 2-(3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-2-(3-(Difluormethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetat ist eine komplexe organische Verbindung, die durch das Vorhandensein mehrerer Fluoratome und eine einzigartige Cyclopropan-Pyrazol-Struktur gekennzeichnet ist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethyl-2-(3-(Difluormethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetat umfasst typischerweise mehrere Schritte, beginnend mit leicht verfügbaren Vorläufern. Ein gängiger Ansatz beinhaltet die Difluormethylierung eines geeigneten Pyrazolderivats, gefolgt von Cyclopropanierungs- und Veresterungsreaktionen. Die Reaktionsbedingungen erfordern häufig die Verwendung starker Basen wie Natriumhydrid und Fluorierungsmittel wie Diethylaminoschwefeltrifluorid (DAST), um die Difluormethylgruppen einzuführen .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, die jedoch für die großtechnische Synthese optimiert sind. Dazu gehören die Verwendung von Durchflussreaktoren zur Gewährleistung einer effizienten Mischung und Wärmeübertragung sowie die Implementierung robuster Reinigungsverfahren wie Kristallisation und Chromatographie, um eine hohe Reinheit zu erreichen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate typically involves multiple steps, starting from readily available precursors. One common approach involves the difluoromethylation of a suitable pyrazole derivative, followed by cyclopropanation and esterification reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and fluorinating agents like diethylaminosulfur trifluoride (DAST) to introduce the difluoromethyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of robust purification techniques like crystallization and chromatography to achieve high purity .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Ethyl-2-(3-(Difluormethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen.
Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden, um ungesättigte Bindungen zu reduzieren.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen starke Oxidationsmittel, Reduktionsmittel und Nucleophile. Die Reaktionsbedingungen beinhalten häufig kontrollierte Temperaturen und inerte Atmosphären, um unerwünschte Nebenreaktionen zu verhindern .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann Oxidation zu Carbonsäuren oder Ketonen führen, während Reduktion Alkane oder Alkohole erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Ethyl-2-(3-(Difluormethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet, insbesondere bei der Entwicklung fluorierter Pharmazeutika.
Biologie: Die einzigartige Struktur der Verbindung macht sie zu einem wertvollen Werkzeug für die Untersuchung von Enzymwechselwirkungen und Stoffwechselwegen.
Wirkmechanismus
Der Mechanismus, durch den Ethyl-2-(3-(Difluormethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetat seine Wirkung entfaltet, beinhaltet Wechselwirkungen mit spezifischen molekularen Zielen. Das Vorhandensein von Fluoratomen kann die Bindungsaffinität zu Enzymen und Rezeptoren verbessern, was möglicherweise zu einer Hemmung oder Aktivierung spezifischer Signalwege führt. Die Cyclopropan-Pyrazol-Struktur der Verbindung kann auch zu ihrer einzigartigen biologischen Aktivität beitragen, indem sie einen starren Rahmen bietet, der spezifisch mit Zielmolekülen interagieren kann .
Wirkmechanismus
The mechanism by which ethyl 2-(3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetate exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms can enhance binding affinity to enzymes and receptors, potentially leading to inhibition or activation of specific pathways. The compound’s cyclopropane-pyrazole structure may also contribute to its unique biological activity by providing a rigid framework that can interact with target molecules in a specific manner .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Ethyl-2-(3-(Difluormethyl)-5-oxo-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetat
- Ethyl-2-(3-(Trifluormethyl)-5-oxo-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetat
Einzigartigkeit
Ethyl-2-(3-(Difluormethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetat ist aufgrund des Vorhandenseins mehrerer Fluoratome einzigartig, die seine chemischen und biologischen Eigenschaften im Vergleich zu ähnlichen Verbindungen signifikant verändern können. Die Difluormethyl- und Difluor-Gruppen können die metabolische Stabilität verbessern, die Lipophilie erhöhen und die Bindungsaffinität zu biologischen Zielen verbessern .
Eigenschaften
Molekularformel |
C12H12F4N2O2 |
|---|---|
Molekulargewicht |
292.23 g/mol |
IUPAC-Name |
ethyl 2-[9-(difluoromethyl)-5,5-difluoro-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetate |
InChI |
InChI=1S/C12H12F4N2O2/c1-2-20-7(19)4-18-10-8(9(17-18)11(13)14)5-3-6(5)12(10,15)16/h5-6,11H,2-4H2,1H3 |
InChI-Schlüssel |
RULJEGNYRJHGJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN1C2=C(C3CC3C2(F)F)C(=N1)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



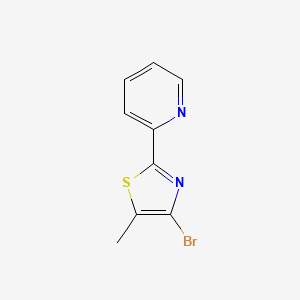
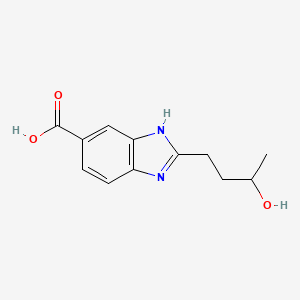

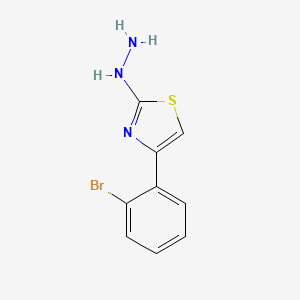
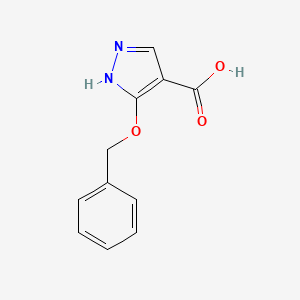


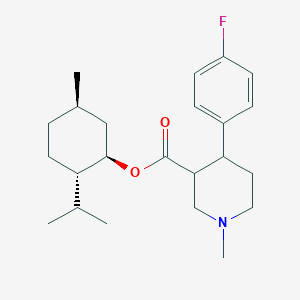
![4-(Imidazo[2,1-b]thiazol-6-yl)phenol](/img/structure/B11770076.png)
![2-[3-(Morpholin-4-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11770080.png)
